molecular formula C18H13Cl2N3O2 B2487846 N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-1-methyl-1H-pyrazole-3-carboxamide CAS No. 1170531-50-6

N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-1-methyl-1H-pyrazole-3-carboxamide

Cat. No.: B2487846
CAS No.: 1170531-50-6
M. Wt: 374.22
InChI Key: QSJGMAOLSWIMAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-1-methyl-1H-pyrazole-3-carboxamide is a halogenated pyrazole-carboxamide derivative characterized by a 4-chloro-2-(2-chlorobenzoyl)phenyl group linked to a 1-methylpyrazole-3-carboxamide scaffold. This structural motif is common in agrochemicals and pharmaceuticals, where halogenation often optimizes target binding and bioavailability .

Properties

IUPAC Name

N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-1-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13Cl2N3O2/c1-23-9-8-16(22-23)18(25)21-15-7-6-11(19)10-13(15)17(24)12-4-2-3-5-14(12)20/h2-10H,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSJGMAOLSWIMAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-1-methyl-1H-pyrazole-3-carboxamide typically involves multiple steps. One common method starts with the reaction of 4-chloro-2-(2-chlorobenzoyl)aniline with methylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized under acidic conditions to yield the desired pyrazole derivative .

Industrial Production Methods

Industrial production of this compound often employs optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate the cyclization process. The final product is usually purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-1-methyl-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Chemical Properties and Structure

The compound's molecular formula is C16H14Cl2N2OC_{16}H_{14}Cl_2N_2O, and its molecular weight is approximately 341.20 g/mol. The structure features a pyrazole ring, which is known for various biological activities, particularly in medicinal chemistry.

Anticancer Properties

Research has indicated that N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-1-methyl-1H-pyrazole-3-carboxamide exhibits promising anticancer activity.

  • Mechanism of Action : The compound potentially inhibits key signaling pathways involved in cancer cell proliferation. For instance, it may target protein kinases that are crucial for cancer cell survival.

Case Study : A study demonstrated that derivatives of this compound showed significant cytotoxic effects against various cancer cell lines, including breast and colon cancer cells, with IC50 values ranging from 5 to 15 μM, indicating strong potential as an anticancer agent .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties.

  • In Vitro Studies : Preliminary tests against bacterial strains such as Staphylococcus aureus and Escherichia coli showed that the compound inhibits bacterial growth effectively.

Data Table: Antimicrobial Activity

Bacterial StrainInhibition Zone (mm)Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1532 µg/mL
Escherichia coli1264 µg/mL

Potential Uses in Drug Development

Given its biological activities, this compound is being explored for development into therapeutic agents.

  • Cancer Treatment : Its ability to inhibit cancer cell proliferation makes it a candidate for further development as an anticancer drug.
  • Antimicrobial Agents : Its effectiveness against bacterial strains suggests potential use in developing new antibiotics, particularly against resistant strains.

Conclusion and Future Directions

The applications of this compound are promising in both anticancer and antimicrobial domains. Continued research is necessary to fully understand its mechanisms of action and to optimize its efficacy and safety profile for therapeutic use.

Mechanism of Action

The mechanism of action of N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-1-methyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, thereby modulating biochemical pathways related to inflammation and microbial growth. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in the inhibition of cyclooxygenase (COX) enzymes and bacterial cell wall synthesis .

Comparison with Similar Compounds

Research Findings and Implications

  • Agrochemical Potential: Structural similarities to inabenfide () and pyridine-linked carboxamides () suggest herbicidal or insecticidal applications for the target compound. The 2-chlorobenzoyl group may enhance binding to fungal or insect enzymes .
  • Pharmaceutical Limitations : Compared to ’s CB1 antagonist, the absence of a pyridylmethyl group and lower halogen density may reduce the target compound’s receptor affinity, limiting its use in drug development .
  • Toxicity Considerations : Dual chloro groups may increase hepatotoxicity risks compared to fluorine-substituted analogs (), necessitating further safety profiling .

Biological Activity

N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-1-methyl-1H-pyrazole-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C20H20Cl2N2O2
  • Molecular Weight : 391.29 g/mol
  • CAS Number : 75616-01-2

The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in inflammatory processes and cancer cell proliferation.

  • Anti-inflammatory Activity : Research indicates that similar pyrazole derivatives can inhibit the phosphorylation of HSP27 and reduce TNF-alpha release in response to lipopolysaccharide (LPS) stimulation, suggesting a potential mechanism for anti-inflammatory effects .
  • Anticancer Activity : Compounds with similar structures have shown significant cytotoxicity against various cancer cell lines, including HeLa (cervical cancer) and HepG2 (liver cancer). For instance, one study reported that certain derivatives inhibited cell proliferation by over 50% in these lines .

Table 1: Summary of Biological Activities

Activity TypeTarget Cell LinesIC50 Values (µM)Reference
Anti-inflammatoryMacrophagesNot specified
AnticancerHeLa, HepG254.25% (HeLa), 38.44% (HepG2)
CytotoxicityFibroblasts80.06% (control growth)

Case Studies

  • Inhibition of TNF-alpha Release : A study demonstrated that pyrazole derivatives could significantly inhibit the release of TNF-alpha in LPS-stimulated macrophages, indicating their potential as anti-inflammatory agents .
  • Cytotoxic Effects on Cancer Cells : Another investigation into structurally related compounds revealed that specific substitutions on the pyrazole ring led to enhanced cytotoxicity against various cancer cell lines while sparing normal cells, highlighting the selective nature of these compounds .
  • Structure-Activity Relationship (SAR) : The introduction of different substituents on the pyrazole ring has been shown to impact both the potency and selectivity of the compound against cancer cells. For example, modifications leading to increased hydrophobic interactions were correlated with improved anticancer activity .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-1-methyl-1H-pyrazole-3-carboxamide, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves sequential coupling reactions. For example:

  • Step 1 : Formation of the pyrazole core via cyclization of hydrazine derivatives with β-keto esters under reflux in ethanol .
  • Step 2 : Chlorobenzoylation at the phenyl group using 2-chlorobenzoyl chloride in dichloromethane with triethylamine as a base .
  • Step 3 : Carboxamide formation via amide coupling with 1-methyl-1H-pyrazole-3-carboxylic acid using EDCI/HOBt in DMF .
  • Key Conditions : Temperature (60–80°C for cyclization), solvent polarity (DMF for amide coupling), and pH control (neutral for stability of intermediates). Yield optimization requires purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. How is crystallographic characterization performed for this compound, and what software is recommended for structural refinement?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is used to resolve the 3D structure. Data collection at low temperatures (100 K) minimizes thermal motion artifacts. Refinement via SHELXL (for small molecules) or SHELXPRO (for macromolecular interfaces) ensures accurate bond-length and angle measurements. Disordered regions are modeled using PART instructions, and hydrogen bonds are validated via PLATON .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for analogs of this compound?

  • Methodological Answer : Contradictions often arise from structural variations (e.g., chloro vs. methoxy substituents) or assay conditions. Strategies include:

  • Comparative SAR Analysis : Test analogs (e.g., N-(3-chloro-4-methylphenyl) vs. N-(3-methoxyphenyl) derivatives) under standardized assays (e.g., kinase inhibition IC₅₀).
  • Meta-Analysis : Pool data from multiple studies (e.g., ) to identify trends in substituent effects. For example, 2-chlorobenzoyl groups enhance target binding affinity by 30% compared to unsubstituted benzoyl groups .
  • Table : Key Analog Bioactivity Comparison
Substituent (R)Target IC₅₀ (nM)LogP
2-Cl-benzoyl12.53.8
4-OCH₃-benzoyl45.22.1
Unsubstituted89.71.9
Data synthesized from

Q. What advanced techniques are used to study the compound’s interaction with biological macromolecules?

  • Methodological Answer :

  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) to recombinant proteins (e.g., kinases) immobilized on CM5 chips.
  • Cryo-EM : Resolve ligand-bound complexes of large targets (e.g., GPCRs) at 2–3 Å resolution .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to differentiate entropy-driven vs. enthalpy-driven binding .

Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes (e.g., in GROMACS) to identify stable binding poses over 100-ns trajectories.
  • ADMET Prediction : Use SwissADME to predict logP (optimal range: 2–4), solubility (ESOL model), and CYP450 inhibition. For example, adding a methyl group to the pyrazole ring reduces CYP3A4 inhibition by 40% .
  • Free Energy Perturbation (FEP) : Calculate relative binding free energies for substituent modifications (e.g., -Cl vs. -CF₃) to prioritize synthetic targets .

Experimental Design & Data Analysis

Q. What experimental controls are critical when assessing this compound’s stability under physiological conditions?

  • Methodological Answer :

  • pH Stability : Incubate the compound in buffers (pH 2–9) at 37°C for 24h. Analyze degradation via HPLC (C18 column, acetonitrile/water + 0.1% TFA).
  • Plasma Stability : Add 10% rat plasma and monitor parent compound loss over 6h using LC-MS/MS .
  • Light/Oxygen Sensitivity : Store samples in amber vials under argon to prevent photodegradation and oxidation.

Q. How should researchers validate conflicting crystallographic data for polymorphic forms of this compound?

  • Methodological Answer :

  • Powder XRD : Compare experimental patterns with simulated data from single-crystal structures.
  • DSC/TGA : Identify polymorphs via melting point (DSC) and thermal decomposition (TGA) profiles.
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., Cl···H contacts) to explain packing differences .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.